Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a carboxylate ester. The molecular formula of this compound is C14H21BN2O4, and it has a molecular weight of approximately 292.14 g/mol. The compound features a tetramethyl-1,3,2-dioxaborolane moiety, which is notable for its applications in organic synthesis and medicinal chemistry due to its ability to form stable complexes with various substrates .
Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate has shown potential biological activities that merit further investigation. Preliminary studies suggest that compounds containing similar dioxaborolane structures may exhibit:
The synthesis of ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate typically involves several steps:
These methods may vary based on specific laboratory conditions and desired yields.
This compound has several potential applications:
Interaction studies indicate that ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate may interact with various biological macromolecules. These include:
Further studies are necessary to quantify these interactions and their implications for biological systems.
Several compounds share structural similarities with ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 945863-21-8 | 0.75 | Contains a picoline structure |
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 693774-10-6 | 0.73 | Features additional methyl groups |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 329214-79-1 | 0.72 | Lacks amino substitution |
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridine | 532391-31-4 | 0.72 | Contains a methoxy group instead of an amino group |
The uniqueness of ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-y)pyridine-3-carboxylate lies in its specific combination of functional groups and its potential biological activity compared to these structurally similar compounds. Each compound's distinct characteristics may influence their reactivity and biological interactions differently.